(2-Methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(2-Methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride: . This compound features a methoxyphenyl group, a piperazine ring, and a methylthiazol moiety, making it a versatile molecule for further chemical modifications and applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
It’s worth noting that alpha1-adrenergic receptors, which are potential targets of similar compounds, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors, which are potential targets of similar compounds, is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
Similar compounds have been subjects of comparative analysis for their potential as alpha1-adrenergic receptor antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures such as the methoxyphenyl group and the piperazine ring. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Group: : This can be achieved by reacting phenol with methanol in the presence of an acid catalyst to form 2-methoxyphenol.
Synthesis of the Piperazine Ring: : Piperazine can be synthesized through the reaction of ethylenediamine with formaldehyde under acidic conditions.
Coupling of the Methoxyphenyl Group with Piperazine: : The methoxyphenyl group is then coupled with the piperazine ring using a suitable coupling agent such as carbonyldiimidazole (CDI) or a carbodiimide like dicyclohexylcarbodiimide (DCC).
Introduction of the Methylthiazol Moiety:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different functional groups.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions typically involving polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: : Piperazine derivatives with different substituents.
Substitution: : Substituted piperazines with various functional groups.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: : The compound has been investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: : It is used in the development of new materials and chemical processes, particularly in the fields of polymer chemistry and materials science.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the methylthiazol moiety. Similar compounds include:
2-Methoxyphenylpiperazine derivatives: : These compounds share the methoxyphenyl group but may have different substituents on the piperazine ring.
Methylthiazol-containing compounds: : These compounds contain the methylthiazol moiety but may have different aromatic or heterocyclic groups attached.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S.ClH/c1-13-12-23-16(18-13)11-19-7-9-20(10-8-19)17(21)14-5-3-4-6-15(14)22-2;/h3-6,12H,7-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMMAYORXMXPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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